![molecular formula C15H13FN2O3S B13406865 Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)
Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a thienoquinoline core fused with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester typically involves multi-step reactions. One common method includes the cyclocondensation of 3-(2-oxo-1,2-dihydro-3-quinolyl)acrylic esters with appropriate reagents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve advanced techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of small chiral organic molecules as catalysts . These methods are designed to enhance efficiency, reduce reaction times, and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce more saturated analogs .
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors . The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]pyrrole-2-carboxylic acids: These compounds share a similar thienoquinoline core but differ in their functional groups and biological activities.
Quinoline derivatives: These compounds are widely studied for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H13FN2O3S |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
ethyl 3-amino-6-fluoro-9-methyl-4-oxothieno[2,3-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C15H13FN2O3S/c1-3-21-15(20)13-11(17)10-12(19)8-6-7(16)4-5-9(8)18(2)14(10)22-13/h4-6H,3,17H2,1-2H3 |
InChI-Schlüssel |
VXWCTLUKPJOYEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(S1)N(C3=C(C2=O)C=C(C=C3)F)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)
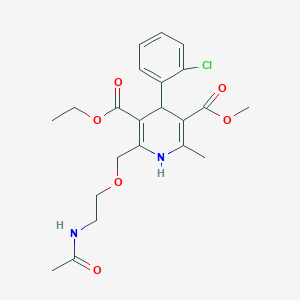
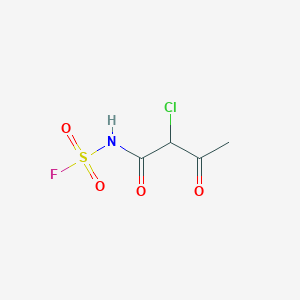

![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
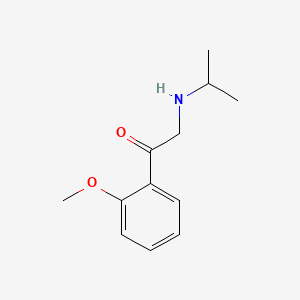
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
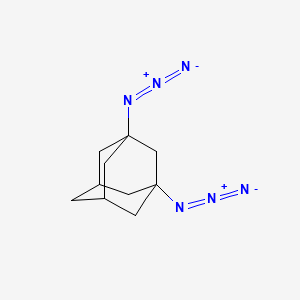
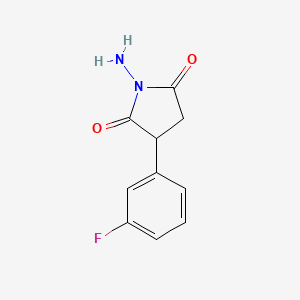

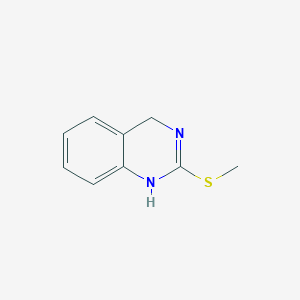
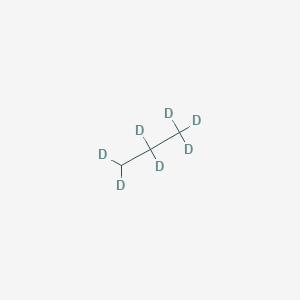
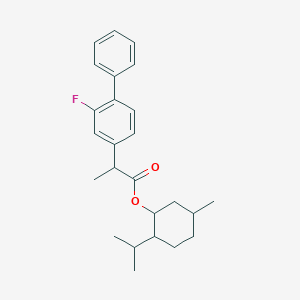
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
